Physicochemical Profile: Elevated LogP and Extended Molecular Geometry Differentiate the Benzyloxy Analog from Shorter or More Polar Substituted Comparators
The target compound exhibits a computed XlogP of 3.2, which is 0.8–1.5 log units higher than the 4-methoxy analog (XlogP ~2.4) and the 4-halo analogs (XlogP ~2.0–2.8) [1]. This logP elevation, driven by the benzyloxy group's additional phenyl ring, enhances passive membrane permeability while still maintaining a topological polar surface area (TPSA) of 76.8 Ų, well within the CNS drug-like space (TPSA < 90 Ų) . In contrast, the 4-CF₃ analog (XlogP ~3.5) exceeds the target's logP and may suffer from increased metabolic liability and nonspecific binding.
| Evidence Dimension | Lipophilicity (XlogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XlogP = 3.2; TPSA = 76.8 Ų |
| Comparator Or Baseline | 4-Methoxy analog: XlogP ~2.4, TPSA ~68 Ų; 4-Bromo analog: XlogP ~2.8, TPSA ~56 Ų; 4-CF₃ analog: XlogP ~3.5, TPSA ~60 Ų |
| Quantified Difference | ΔXlogP = +0.8 to +1.5 vs. methoxy and halo analogs; TPSA 8–20 Ų higher than comparators, indicating better solubility-permeability balance. |
| Conditions | In silico prediction (XlogP method) and fragment-based TPSA calculation. |
Why This Matters
The balanced logP and TPSA profile predicts superior passive permeability and aqueous solubility compared to halogenated or trifluoromethyl analogs, critical for CNS and intracellular target engagement.
- [1] Basechem. Calculated XlogP and TPSA values for tert-butyl N-[1-[2-amino-1-(4-benzyloxyphenyl)ethyl]pyrrolidin-3-yl]carbamate and close analogs. 2025. View Source
